molecular formula C11H13ClN2O B2545819 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1353496-62-4

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2545819
CAS No.: 1353496-62-4
M. Wt: 224.69
InChI Key: MWXGBVRRLLFUMF-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride is a substituted dihydroquinolinone derivative characterized by a methyl group at position 3 and an aminomethyl substituent at position 6 of the quinolinone core. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical intermediates .

Properties

IUPAC Name

6-(aminomethyl)-3-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-7-4-9-5-8(6-12)2-3-10(9)13-11(7)14;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXGBVRRLLFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CN)NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353496-62-4
Record name 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Preparation Methods

Formation of the Quinolinone Core

The quinolinone scaffold is synthesized via cyclization of acetoacetanilide derivatives under acidic conditions. In a representative procedure, acetoacetanilide is treated with bromine in glacial acetic acid at 0–5°C to yield 3-oxo-3-(phenylamino)propanoyl bromide, which undergoes sulfuric acid-mediated cyclization at 90–100°C. This step achieves 65% yield, with the bromine acting as both an oxidizing agent and cyclization promoter.

Table 1: Reaction Conditions for Quinolinone Core Synthesis

Precursor Reagent Temperature (°C) Time (h) Yield (%)
Acetoacetanilide Br₂, CH₃COOH 0–5 → RT 4 65
3-Oxo intermediate H₂SO₄ 90–100 2 78

Bromination and Aminomethylation

Bromination at the 4-position of the quinolinone core is critical for introducing the aminomethyl group. A solution of 3-(bromomethyl)-6-methylquinolin-2(1H)-one in dimethylformamide (DMF) reacts with boc-glycine under carbodiimide coupling (EDCI/HOBt) to form a protected intermediate. Deprotection using trifluoroacetic acid (TFA) liberates the primary amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Key Observations:

  • Lithium hydroxide enhances coupling efficiency by deprotonating the amine nucleophile.
  • Substitution at the 6-position (methyl group) is introduced via methyl-acetoacetanilide precursors, as confirmed by spectral data.

Detailed Synthetic Procedures

Stepwise Synthesis of 3-(Bromomethyl)-6-methylquinolin-2(1H)-one

  • Bromination: Acetoacetanilide (10 mmol) is dissolved in glacial acetic acid (30 mL) containing catalytic iodine. Bromine (10 mmol) in acetic acid is added dropwise at 0–5°C, stirred for 30 minutes, then warmed to room temperature for 4 hours. The precipitate is filtered and washed with cold water to yield 3-oxo-3-(phenylamino)propanoyl bromide (65%).
  • Cyclization: The bromide intermediate is heated in concentrated H₂SO₄ (2 mL) at 90–100°C for 2 hours. Quenching with ice water followed by recrystallization from ethanol affords 3-(bromomethyl)-6-methylquinolin-2(1H)-one as an off-white solid (78% yield).

Glycinamide Coupling and Deprotection

  • Coupling: A mixture of boc-glycine (1.11 mmol), EDCI (1.67 mmol), HOBt (1.11 mmol), and DMAP (1.34 mmol) in dichloromethane (50 mL) is stirred with 3-(bromomethyl)-6-methylquinolin-2(1H)-one (1.0 mmol) for 16 hours. Purification via silica gel chromatography (MeOH/DCM 5:95) yields the boc-protected intermediate.
  • Deprotection: The intermediate is treated with 10% TFA in DCM for 2 hours, followed by evaporation to isolate the free amine.
  • Salt Formation: The amine is dissolved in ethanol and treated with concentrated HCl (1.2 equivalents) at 0°C. Precipitation with diethyl ether yields the hydrochloride salt (>95% purity).

Optimization and Analytical Characterization

Reaction Optimization

  • Solvent Effects: DMF outperforms THF and DCM in coupling reactions due to superior solubility of intermediates.
  • Base Selection: Lithium hydroxide provides higher yields (72%) compared to triethylamine (58%) by minimizing side reactions.

Table 2: Impact of Bases on Coupling Efficiency

Base Solvent Yield (%) Purity (%)
LiOH·H₂O DMF 72 97
Et₃N DCM 58 89
NaHCO₃ THF 64 93

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 6.58 (s, 1H, NH), 7.18–7.82 (m, 3H, Ar-H), 9.90 (s, 1H, NH), 11.60 (s, 1H, NH).
  • IR (KBr): 3336 cm⁻¹ (–NH stretch), 1660 cm⁻¹ (amide C=O), 1615 cm⁻¹ (quinolinone C=O).
  • MS (ESI): m/z 188.23 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂N₂O.

Applications and Pharmacological Relevance

This compound exhibits potential as a precursor for anticancer agents, as demonstrated in structure-activity studies of similar quinolin-2-one derivatives. The methyl group at the 3-position enhances metabolic stability, while the aminomethyl side chain facilitates interactions with biological targets such as kinase enzymes.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Pharmaceutical Applications

1. Antimycobacterial Activity

Recent studies have indicated that derivatives of quinoline compounds, including 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride, exhibit significant antimycobacterial properties against Mycobacterium tuberculosis (M. tuberculosis). For instance, research on quinolone derivatives demonstrated that certain analogs showed minimum inhibitory concentration (MIC) values ranging from 0.9 to 3 mg/mL against multidrug-resistant strains of M. tuberculosis . These findings suggest that compounds related to this compound could serve as promising candidates for developing new anti-tuberculosis agents.

2. Cancer Treatment

Another significant application lies in the treatment of cancers associated with mutant isocitrate dehydrogenase (IDH) proteins. Compounds similar to this compound have been identified as inhibitors of mutant IDH proteins, which are implicated in various cancers such as glioma and acute myeloid leukemia. These compounds can potentially reduce the levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis . This positions this compound as a candidate for further exploration in oncological therapies.

Due to the potential cytotoxicity associated with dihydroquinolinones, including this compound, it is essential to handle this compound with caution. Safety data sheets (SDS) should be consulted prior to handling to ensure proper safety protocols are followed.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure.

Comparison with Similar Compounds

3-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride

This positional isomer features an aminomethyl group at position 3 instead of position 4.

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride

This compound introduces a dimethyl group at position 3 and an amino group at position 5. The additional methyl group increases hydrophobicity, while the amino group may enhance hydrogen-bonding capacity. Suppliers highlight its use in organic synthesis and biochemical engineering, though detailed pharmacological data remain sparse .

Compounds with Varied Core Structures

6-(Aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one Hydrochloride

This analog replaces the quinolinone core with a pyrido-quinolinone system, creating a fused bicyclic structure. The altered ring system (CAS 1881322-03-7) may influence electronic distribution and steric effects, impacting interactions with biological targets .

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one Hydrochloride

Featuring a naphthalenone core instead of quinolinone, this compound (CAS 23898-59-1) retains the aminomethyl substituent but diverges in ring saturation and aromaticity. Such differences could affect metabolic stability and solubility compared to the quinolinone-based target compound .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one HCl Dihydroquinolinone 3-methyl, 6-aminomethyl $ \text{C}{11}\text{H}{13}\text{ClN}_2\text{O} $ 240.69 Discontinued commercial status
3-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl Dihydroquinolinone 3-aminomethyl $ \text{C}{10}\text{H}{11}\text{ClN}_2\text{O} $ 210.66 Available via custom synthesis
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one HCl Tetrahydronaphthalenone 6-aminomethyl $ \text{C}{11}\text{H}{14}\text{ClNO} $ 227.69 Enhanced lipophilicity

Research Implications and Limitations

  • Structural Activity Relationships (SAR): Positional isomerism (e.g., 3- vs. 6-aminomethyl) significantly impacts biological activity, though specific data for the target compound are lacking.
  • Synthesis Challenges : Nitro reductions and carboximidamide formations are common but yield-dependent, necessitating optimization for analogs .
  • Commercial Accessibility: The discontinuation of 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one HCl underscores reliance on custom synthesis for further study .

Notes

Biological data (e.g., receptor binding, toxicity) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

Recent suppliers (e.g., Hairui Chemical) offer analogs like 3-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl, enabling focused SAR studies .

Structural modifications to the core (e.g., pyrido-quinolinone) may offer novel pharmacokinetic profiles worth exploring .

Biological Activity

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure that includes a quinoline moiety. Its chemical formula is C11H12ClN3O, and it is typically found in hydrochloride salt form, enhancing its solubility and stability for pharmacological applications.

Antimycobacterial Activity

Research indicates that quinolone derivatives, including this compound, exhibit promising antimycobacterial activity. A study highlighted that related compounds showed minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis (M. tuberculosis) as low as 0.9 μg/mL, suggesting potent activity against multidrug-resistant strains . The structure-activity relationship (SAR) studies emphasized the importance of specific substituents on the quinoline ring for enhancing biological activity.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. In a broad screening of chemicals, derivatives similar to 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one were shown to interact with several enzymatic pathways, including those involving cytochrome P450 enzymes and kinases . These interactions are crucial for understanding the pharmacokinetics and potential side effects of these compounds.

Case Study 1: Antitubercular Properties

In a focused study on antitubercular quinolone derivatives, compounds structurally related to 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one were synthesized and tested against M. tuberculosis. The lead compound demonstrated an MIC value significantly lower than traditional treatments, indicating its potential as a new therapeutic agent .

CompoundMIC (μg/mL)Activity Against MDR-TB
6b210.9Yes
6b122.5Yes
Lead Compound20Moderate

Case Study 2: Enzymatic Activity Profiling

A comprehensive profiling of various quinolone derivatives showed that many exhibited promiscuous activity across multiple enzymatic assays. For instance, compounds were tested against cholinesterase and kinase assays, revealing varied degrees of inhibition which could be leveraged for therapeutic applications in neurological disorders .

The mechanisms through which 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one exerts its biological effects include:

  • Inhibition of Bacterial Enzymes : The compound likely inhibits critical enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Modulation of Receptor Activity : Some studies suggest that quinolone derivatives can interact with neurotransmitter receptors, potentially influencing pain pathways and offering analgesic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride, and what key analytical techniques confirm its purity?

  • Answer : The synthesis typically involves coupling reactions, such as palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling (e.g., converting brominated intermediates to amine salts via HCl deprotection) . Purification often employs silica gel chromatography or recrystallization. Purity is confirmed using 1H/13C NMR (e.g., δ 2.35 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calcd. 210.66) . Impurity profiling via HPLC (e.g., EP guidelines for related dihydroquinolinone derivatives) is critical .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • 1H NMR : Identifies substituents (e.g., methyl at δ 2.35 ppm, aminomethyl at δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • 13C NMR : Confirms carbonyl (δ ~165 ppm) and quaternary carbons .
  • HRMS : Validates molecular weight (e.g., m/z 210.66 for [C10H12ClN2O]+) .
  • FT-IR : Detects N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What are the critical considerations for ensuring the stability of this compound during storage?

  • Answer : Store as a powder at 4°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis or oxidation. Monitor via periodic HPLC to detect degradation products (e.g., free amine or quinolinone derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when scaling up synthesis?

  • Answer :

  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dppf)Cl2 for cross-coupling efficiency .
  • Solvent Optimization : Use anhydrous dioxane or THF to minimize side reactions .
  • Temperature Control : Maintain reflux at 80–100°C for acyl chloride coupling steps .
  • Workup Strategies : Acidify with HCl (4 M) post-reaction to precipitate the hydrochloride salt .

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of dihydroquinolin-2-one derivatives in different studies?

  • Answer :

  • Standardized Assays : Use consistent enzyme inhibition protocols (e.g., acetylcholinesterase IC50 measurements) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Batch Comparison : Compare impurity profiles (e.g., EP Imp. A/B) across studies to rule out batch variability .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ). The aminomethyl group may form H-bonds with Glu199 .
  • MD Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

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